
Boc-Leu-OH
Overview
Description
Boc-Leu-OH (tert-butoxycarbonyl-L-leucine) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₁NO₄·xH₂O (anhydrous MW: 231.29), with a purity ≥99.0% (HPLC) . Key physicochemical properties include a melting point of 85–90 °C and optical activity ([α]²⁰/D −25 ± 0.5°, c = 2% in acetic acid) . The Boc group protects the amino moiety, enabling selective coupling reactions in solid-phase peptide synthesis (SPPS) .
This compound is integral to synthesizing bioactive molecules, such as the cytotoxin PM-94128 and combinatorial peptide libraries . It also serves as a ligand in Pd-catalyzed carboxylation reactions, achieving 90% yield in salicylic acid synthesis . Microwave-assisted SPPS using this compound nanoparticles demonstrated high efficiency (64% overall yield) without racemization, highlighting its robustness in green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Leu-OH can be synthesized through several methods. One common approach involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Ligand-Accelerated C–H Activation
Boc-Leu-OH derivatives act as ligands in palladium-catalyzed C–H activation reactions, enhancing reaction rates and selectivity.
Key Findings:
- Rate Enhancement : Boc-protected amino acids like this compound increased reaction rates by 36-fold in C–H olefination compared to ligand-free systems .
- Mechanistic Shift : Coordination of this compound to Pd(II) altered the reaction pathway from electrophilic palladation to proton abstraction, improving regioselectivity .
Table 2: Impact of this compound on C–H Activation
Ligand | Reaction Rate (M/min) | Selectivity (%) |
---|---|---|
None | 1.3 × 10⁻⁴ | 45 |
Boc-Val-OH | 4.7 × 10⁻³ | 92 |
This compound* | Comparable | >90 |
*Similar behavior observed for this compound due to analogous coordination effects .
Key Findings:
- PM-94128 Cytotoxin : this compound was used in the synthesis of PM-94128, a potent cytotoxin, achieving high purity (>99%) via HPLC .
- Antiparasitic Peptides : Boc-Leu-Pro-OH (derived from this compound) inhibited Leishmania parasite growth by targeting kinase activity .
Table 3: Bioactivity of this compound-Derived Peptides
Compound | MDA-MB 231 (% Inhibition) | MCF-7 (% Inhibition) |
---|---|---|
Boc-Ala-Leu-Aib-OMe | 7 | 43 |
Boc-Ile-Leu-OMe | 12 | 30 |
Boc-Ser-Ile-Leu-OMe | 14 | 24 |
Deprotection and Stability
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation.
Key Findings:
Scientific Research Applications
Peptide Synthesis
Boc-Leu-OH as a Building Block
this compound serves as a crucial building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide structures.
Table 1: Yield of Peptides Synthesized with this compound
Peptide Sequence | Yield (%) | Methodology |
---|---|---|
Boc-Leu-Pro-OBn | 90 | Liquid-assisted ball milling |
Boc-Phe-Leu-OMe | 80 | SPPS with high milling load |
Boc-Gly-Phe-Leu-OBn | 93 | SPPS under optimized conditions |
Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88 | Total synthesis via hydrogenation |
The above table illustrates various peptides synthesized using this compound, highlighting the yields achieved through different methodologies. Notably, the use of environmentally benign solvents and techniques has been emphasized in recent studies, showcasing advancements in sustainable chemistry practices .
Bioorthogonal Chemistry
Role in Proteasome Inhibition
this compound has been employed in the development of bioorthogonal reactants for labeling proteasome subunits. In a study, this compound was reduced to its corresponding aldehyde and subsequently used to synthesize a vinylboronic acid moiety, which demonstrated efficient inhibition of proteasome activity in living cells . This application underscores its significance in drug discovery and therapeutic research.
Pharmacological Studies
Antimicrobial and Cytotoxic Activities
Research has indicated that peptides containing this compound exhibit various pharmacological activities. For instance, a cyclopolypeptide synthesized from this compound demonstrated significant antimicrobial and cytotoxic effects against certain pathogens . Such findings highlight the potential of this compound derivatives in developing new therapeutic agents.
Table 2: Biological Activities of Peptides Containing this compound
Peptide Sequence | Activity Type | Observed Effect |
---|---|---|
Cyclo-Boc-Leu-Pro-Trp | Antimicrobial | Effective against bacterial strains |
Boc-Leu-Ile-Ala-Gly | Cytotoxic | Induced cell apoptosis |
Ergogenic Effects
Applications in Sports Science
this compound derivatives have been studied for their potential ergogenic effects, particularly in enhancing physical performance and recovery among athletes. Research indicates that leucine-rich peptides can stimulate muscle protein synthesis, making them valuable as dietary supplements for athletes .
Case Studies
Case Study 1: Synthesis of Leu-Enkephalin
A notable case study involved the total synthesis of Leu-enkephalin, an endogenous opioid peptide, utilizing this compound as a key building block. The synthesis was completed through a series of deprotection and coupling reactions, demonstrating the effectiveness of Boc-protected amino acids in producing biologically relevant peptides .
Case Study 2: Development of Antibody-Drug Conjugates
Another significant application of this compound is its incorporation into antibody-drug conjugates (ADCs). By facilitating the conjugation process through selective reactions, this compound enhances the targeting capabilities and therapeutic efficacy of ADCs against various cancers .
Mechanism of Action
The primary mechanism of action of Boc-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group and allowing the peptide to fold into its functional form .
Comparison with Similar Compounds
Structural Analogs
Boc-Leu-OH belongs to the Boc-protected amino acid family. Key analogs include:
- Boc-Phe-OH : Boc-protected phenylalanine.
- Boc-Val-OH : Boc-protected valine.
- Boc-Ileu-OH : Boc-protected isoleucine.
- Boc-D-Leu-OH : D-enantiomer of this compound (distinct stereochemistry) .
Catalytic Performance
Ligand | Reaction | Yield | Reference |
---|---|---|---|
This compound | Pd-catalyzed carboxylation | 90% | |
Ac-Val-OH | Pd-catalyzed carboxylation | 37% |
This compound outperformed Ac-Val-OH as a ligand due to optimal steric and electronic effects .
Physicochemical Properties
Biological Activity
Boc-Leu-OH, or N(α)-t-butoxycarbonyl-L-leucine, is a derivative of the amino acid leucine, widely used in peptide synthesis and as a building block in medicinal chemistry. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 231.289 g/mol
- Melting Point : 85-87 °C
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 339.7 ± 44.0 °C at 760 mmHg
- CAS Number : 13139-15-6
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Coupling :
- Ligand Enhancement :
- Mechanosynthesis :
Biological Activity
This compound exhibits several biological activities that make it valuable in pharmaceutical applications:
- Renin Inhibition :
- Ergogenic Effects :
Case Study 1: Cyclopolypeptide Synthesis
A cyclopolypeptide synthesized from this compound demonstrated enhanced biological activity compared to linear peptides. The cyclization of tetrapeptide units containing Boc-Leu led to improved stability and bioactivity, showcasing its potential in drug design .
Case Study 2: Peptide Mechanosynthesis
Research on peptide synthesis using this compound highlighted its efficiency in producing longer peptides through direct coupling methods. The study reported yields exceeding 88% for dipeptides and up to 91% for tetrapeptides, emphasizing the compound's effectiveness as a building block in peptide synthesis .
Table 1: Synthesis Yields of Peptides Containing this compound
Peptide Structure | Yield (%) | Method |
---|---|---|
Boc-Phe-Gly-OMe | 91 | Direct Coupling |
Boc-(Leu)₂-OBn | 88 | Mechanosynthesis |
Boc-Pro-(Leu)₃-OBn | 74 | Liquid-Assisted Grinding |
Boc-(Leu)₄-OBn | 91 | Liquid-Assisted Grinding |
Table 2: Biological Activities of Boc-Leu Derivatives
Compound Name | IC50 (M) | Target |
---|---|---|
Boc-Phe-His-Leu | Human Renin | |
Boc-Leu-Pro-Trp | Not specified | Cyclization Product |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Leu-OH in peptide coupling reactions?
this compound is typically used in Boc solid-phase peptide synthesis. A common protocol involves activating the carboxyl group using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM). For example, in the synthesis of Boc-Leu-Ala-OMe, this compound is reacted with HCl-H-Ala-OMe after neutralization with triethylamine (TEA), followed by sequential addition of HOBt and DCC . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization.
Q. Which analytical methods are most reliable for characterizing this compound purity and structure?
Key methods include:
- HPLC : Purity assessment (≥99.0% confirmed via reverse-phase HPLC) .
- NMR : Structural confirmation (e.g., ¹H/¹³C NMR for backbone and side-chain protons) .
- Mass Spectrometry (MS) : Molecular weight validation (e.g., plasma desorption MS) .
- Optical Rotation : [α]²⁰/D of −25±0.5° in acetic acid to verify chiral integrity .
Q. How does this compound function in the synthesis of complex peptides like PM-94128?
this compound serves as a protected leucine residue, enabling sequential peptide elongation while preventing undesired side reactions. Its tert-butoxycarbonyl (Boc) group is stable under acidic conditions, allowing selective deprotection during solid-phase synthesis. This is critical in synthesizing cytotoxic agents like PM-94128, where precise stereochemistry and side-chain orientation are essential for bioactivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound stability data across studies?
Conflicting stability data (e.g., degradation under varying pH/temperature) require systematic analysis:
- Controlled Replicates : Repeat experiments under identical conditions to isolate variables (e.g., solvent purity, humidity).
- Advanced Analytics : Use LC-MS to identify degradation byproducts and quantify stability thresholds.
- Meta-Analysis : Compare findings across literature using databases like Web of Science or MEDLINE, focusing on experimental conditions (e.g., storage protocols, reagent grades) .
Q. How can chiral integrity be maintained during this compound incorporation in long peptide chains?
Racemization risks increase with prolonged coupling times or basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow base-catalyzed racemization .
- Coupling Agent Optimization : Use HOBt or HOAt instead of EDCl to reduce side reactions.
- Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy to track chiral retention during synthesis.
Q. What methodologies address low coupling efficiency of this compound in sterically hindered environments?
Steric hindrance (e.g., in branched peptides) can reduce coupling yields. Solutions include:
- Ultrasound-Assisted Synthesis : Enhance reagent diffusion in dense matrices.
- Microwave Irradiation : Accelerate reaction kinetics while maintaining stereoselectivity.
- Alternative Solvents : Replace DCM with DMF or THF to improve solubility of bulky intermediates .
Q. How do solvent polarity and temperature affect this compound reactivity in C-H activation reactions?
Polar aprotic solvents (e.g., DMF) enhance carboxylate activation but may increase racemization. Non-polar solvents (e.g., DCM) favor Boc group stability but slow reaction rates. Temperature studies (e.g., Arrhenius plots) can identify optimal balances between reactivity and side reactions .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on this compound’s role in peptide secondary structure formation?
- Comparative MD Simulations : Model peptide folding trajectories with/without this compound to assess helical propensity.
- Spectroscopic Validation : Use FT-IR or CD to correlate simulation data with experimental secondary structure profiles.
- Statistical Frameworks : Apply ANOVA to evaluate significance of structural differences across studies .
Q. What criteria validate the reproducibility of this compound-based protocols in independent labs?
Reproducibility requires:
- Detailed Experimental Logs : Document reagent sources, purification steps, and environmental controls.
- Cross-Lab Replication : Share protocols via platforms like Zenodo or protocols.io for third-party verification.
- Reference Standards : Use commercially available this compound (e.g., Sigma-Aldrich, ≥99.0% HPLC) as a benchmark .
Q. Literature and Citation Practices
Q. How can researchers efficiently identify high-impact studies on this compound applications?
- Database Searches : Use Web of Science, PubMed, and SciFinder with keywords like "this compound," "peptide synthesis," and "PM-94128."
- Citation Tracking : Analyze reference lists of seminal papers (e.g., asymmetric syntheses of PM-94128) .
- Grey Literature : Include preprints and conference abstracts for emerging methodologies .
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884507 | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-15-6 | |
Record name | BOC-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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